molecular formula C14H19BrClN3O4 B13701285 N,N-Bis(boc)-3-amino-4-bromo-6-chloropyridazine CAS No. 2845126-30-7

N,N-Bis(boc)-3-amino-4-bromo-6-chloropyridazine

Cat. No.: B13701285
CAS No.: 2845126-30-7
M. Wt: 408.67 g/mol
InChI Key: OVIRUMFUQLQSJA-UHFFFAOYSA-N
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Description

N,N-Bis(boc)-3-amino-4-bromo-6-chloropyridazine is a compound that belongs to the class of pyridazines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of tert-butyloxycarbonyl (Boc) protecting groups on the amino functionalities, along with bromine and chlorine substituents on the pyridazine ring. The Boc groups are commonly used in organic synthesis to protect amine groups from unwanted reactions during chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The Boc protection is achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The bromination and chlorination can be carried out using appropriate halogenating agents under controlled conditions to ensure selective substitution at the desired positions on the pyridazine ring .

Industrial Production Methods

Industrial production methods for N,N-Bis(boc)-3-amino-4-bromo-6-chloropyridazine would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield, purity, and cost-effectiveness, with considerations for safety and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(boc)-3-amino-4-bromo-6-chloropyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: The major products would be the substituted pyridazine derivatives with the new functional groups replacing the bromine or chlorine atoms.

    Deprotection Reactions: The major product would be the free amine derivative of the pyridazine compound.

Mechanism of Action

The mechanism of action of N,N-Bis(boc)-3-amino-4-bromo-6-chloropyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting groups play a crucial role in preventing unwanted side reactions during the synthesis and modification of the compound. Upon deprotection, the free amine groups can interact with biological targets, potentially inhibiting enzyme activity or modulating receptor function .

Comparison with Similar Compounds

Similar Compounds

    N,N-Bis(boc)-3-amino-4-bromo-6-fluoropyridazine: Similar structure with a fluorine substituent instead of chlorine.

    N,N-Bis(boc)-3-amino-4-chloro-6-bromopyridazine: Similar structure with the positions of bromine and chlorine swapped.

    N,N-Bis(boc)-3-amino-4-bromo-6-methylpyridazine: Similar structure with a methyl group instead of chlorine.

Uniqueness

N,N-Bis(boc)-3-amino-4-bromo-6-chloropyridazine is unique due to the specific combination of Boc-protected amino groups and the bromine and chlorine substituents on the pyridazine ring. This unique structure allows for selective chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research .

Properties

CAS No.

2845126-30-7

Molecular Formula

C14H19BrClN3O4

Molecular Weight

408.67 g/mol

IUPAC Name

tert-butyl N-(4-bromo-6-chloropyridazin-3-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

InChI

InChI=1S/C14H19BrClN3O4/c1-13(2,3)22-11(20)19(12(21)23-14(4,5)6)10-8(15)7-9(16)17-18-10/h7H,1-6H3

InChI Key

OVIRUMFUQLQSJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1=NN=C(C=C1Br)Cl)C(=O)OC(C)(C)C

Origin of Product

United States

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